Lipophilicity Modulation: XLogP3 Advantage Over Shorter N1-Alkyl Analogs
The predicted XLogP3 value of 5‑iodo‑1‑isobutyl‑1H‑pyrazole‑4‑sulfonyl chloride is 2.2, compared with 1.2 for the 1‑ethyl analog and 0.9 for the 1‑methyl analog . Higher lipophilicity is often desirable in medicinal chemistry for improving membrane permeability and target engagement; the isobutyl derivative provides a lipophilicity increase of +1.0 log units over the ethyl congener without introducing the excessive steric bulk or molecular weight penalty of the 1‑cyclopentyl analog (XLogP3 2.1, MW 360.60) .
| Evidence Dimension | Predicted XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride: XLogP3 = 1.2; 1-Methyl-5-iodo-1H-pyrazole-4-sulfonyl chloride: XLogP3 = 0.9; 1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride: XLogP3 = 2.1 (MW 360.60) |
| Quantified Difference | +1.0 log units vs. 1‑ethyl; +1.3 log units vs. 1‑methyl; +0.1 log unit vs. 1‑cyclopentyl (with 12 Da MW advantage) |
| Conditions | Predicted values from vendor QC datasheets; model unspecified, consistent across BOC Sciences product pages. |
Why This Matters
The isobutyl substituent delivers a higher LogP value than shorter alkyl chains, potentially improving pharmacokinetic profiles, while maintaining a lower molecular weight than the cyclopentyl option, which can benefit compliance with drug-likeness rules.
